
HEPES-Natriumsalz
Übersicht
Beschreibung
Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, commonly referred to as S2HEPES, is a zwitterionic buffer that is used in a variety of scientific research applications. S2HEPES is a member of the piperazine family and is composed of a piperazine ring, two hydroxyl groups, and a sulfonate group. The buffer is commonly used to maintain a physiological pH in experimental solutions, and it is also used to stabilize proteins and other biomolecules.
Wissenschaftliche Forschungsanwendungen
Zellkultur
HEPES-Natriumsalz wird häufig in der Zellkultur eingesetzt . Es zeichnet sich durch die Aufrechterhaltung eines stabilen physiologischen pH-Werts selbst bei schwankenden Kohlendioxidkonzentrationen aus, wobei es Bicarbonatpuffer übertrifft .
Proteinreinigung und -extraktion
HEPES erweist sich in Proteinreinigungs- und -extraktionsprotokollen als vielseitig, da es über einen breiten pH-Bereich stabil ist und minimale Metallionenbindung aufweist .
Isoelektrische Fokussierung
This compound wird in der isoelektrischen Fokussierung zur Proteintrennung eingesetzt . Seine Neutralität gegenüber Metallionen macht es zur bevorzugten Wahl für Lösungen mit Metallionen und wirkt als "nicht-koordinierender Puffer" .
DNA-Restriktionsenzymatische Reaktionen
This compound hat minimale Interferenzen in DNA-Restriktionsenzymatischen Reaktionen, was es in verschiedenen Forschungsanwendungen unverzichtbar macht .
Immunpräzipitation
This compound wird in der Immunpräzipitation eingesetzt . Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug in diesem biologischen Prozess .
Zelllyse
This compound wird in der Zelllyse eingesetzt . <a data-citationid="e2fbaa34-f43c-
Wirkmechanismus
Target of Action
HEPES sodium salt, also known as Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate or HEPES hemisodium salt, is a zwitterionic buffer . It is primarily targeted towards maintaining the pH of biological systems .
Mode of Action
HEPES sodium salt acts as a buffering agent, maintaining the pH of the biological system within a specific range . It does this by accepting or donating protons (H+ ions) to resist changes in pH, thereby stabilizing the environment of the biological system .
Biochemical Pathways
Instead, it provides a stable pH environment that is crucial for the proper functioning of various biochemical reactions and pathways .
Pharmacokinetics
Its solubility in water and stability at room temperature are key properties that contribute to its effectiveness as a buffer .
Result of Action
The primary result of HEPES sodium salt’s action is the maintenance of a stable pH environment. This is crucial for biological research, as many biological processes are pH-dependent . By maintaining a stable pH, HEPES sodium salt allows these processes to occur under optimal conditions .
Action Environment
The action of HEPES sodium salt is influenced by environmental factors such as temperature and concentration . Its buffering capacity is most effective in the pH range of 6.8 to 8.2 . It is also worth noting that HEPES sodium salt is non-toxic and has a physiological buffering range, making it suitable for use in cell culture .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
HEPES sodium salt plays a significant role in biochemical reactions. It has a remarkable pH buffering capacity between 6.8 and 8.2 . Its neutrality towards metal ions makes it a preferred choice for solutions with metal ions, acting as a "non-coordinating buffer" . It showcases valuable properties in various biological and biochemical processes, such as isoelectric focusing for protein separation and minimal interference in DNA-restriction enzyme reactions .
Cellular Effects
HEPES sodium salt has profound effects on various types of cells and cellular processes. In cell culture, it excels in maintaining stable physiological pH even amidst fluctuating carbon dioxide concentrations, outperforming bicarbonate buffers . It is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers .
Molecular Mechanism
The mechanism of action of HEPES sodium salt in buffering involves the sulfonic acid group which can donate a hydrogen ion (proton) when the pH starts to rise (becomes too basic) and the piperazine ring which can accept a hydrogen ion when the pH starts to drop (becomes too acidic) .
Temporal Effects in Laboratory Settings
HEPES sodium salt is stable for at least three years if stored sealed and kept dry at room temperature . Although it does not have assigned expiration dates, it should be re-evaluated for continued suitability in user application every three to five years .
Subcellular Localization
As a buffering agent, it is expected to be present throughout the cell, including the cytoplasm and the nucleus, to maintain pH homeostasis .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate involves the reaction of 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonic acid with sodium hydroxide.", "Starting Materials": [ "2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonic acid in water.", "Add sodium hydroxide to the solution and stir until the pH reaches around 8-9.", "Continue stirring for several hours until the reaction is complete.", "Filter the solution to remove any solids.", "Concentrate the solution to obtain Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate as a solid." ] } | |
| 103404-87-1 | |
Molekularformel |
C16H34N4NaO8S2- |
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate |
InChI |
InChI=1S/2C8H18N2O4S.Na/c2*11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h2*11H,1-8H2,(H,12,13,14);/q;;+1/p-2 |
InChI-Schlüssel |
KJICBABKQWYBFV-UHFFFAOYSA-L |
Isomerische SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |
SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |
| 75277-39-3 | |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
7365-45-9 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



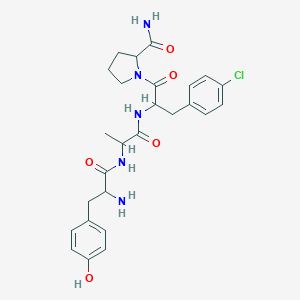
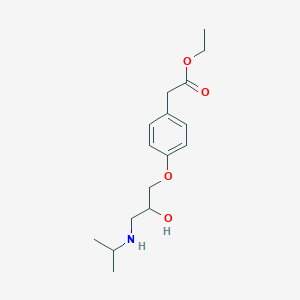
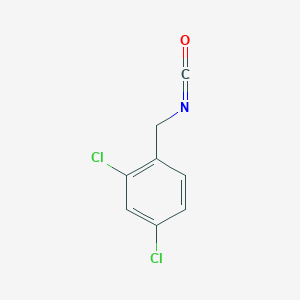
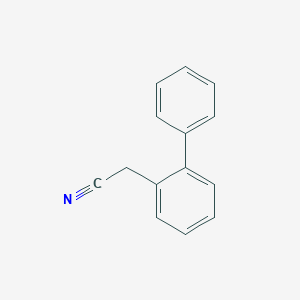
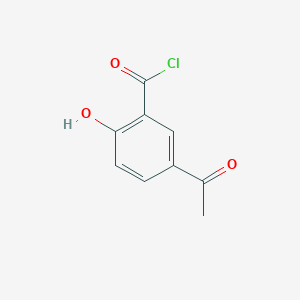
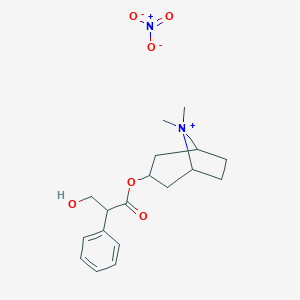
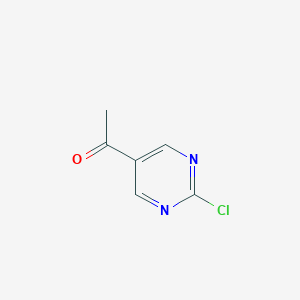


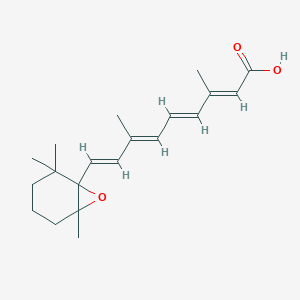

![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)

